5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Scaffolds

Sourcing consistent, high-purity heterocyclic building blocks for kinase inhibitor programs often delays hit-to-lead timelines. 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid (CAS 1055971-67-9) is the validated core scaffold of CCT251455 (MPS1 IC50 = 3 nM), enabling direct SAR exploration against MPS1, CK1, and CHK1 targets. • ≥98% purity ensures batch-to-batch reproducibility in automated parallel synthesis. • Free -COOH group allows rapid amide/ester diversification. • Ambient-stable solid; ships at room temperature from stock.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 1055971-67-9
Cat. No. B1424896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
CAS1055971-67-9
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC(=CN=C2)C(=O)O
InChIInChI=1S/C10H9N3O2/c1-13-6-9(5-12-13)7-2-8(10(14)15)4-11-3-7/h2-6H,1H3,(H,14,15)
InChIKeyUABQBYRTVXIXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid Overview


5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid (CAS 1055971-67-9) is a heterocyclic compound featuring a pyridine core substituted with a 1-methylpyrazole moiety and a carboxylic acid functional group [1]. This molecular architecture serves as a versatile building block in medicinal chemistry and agrochemical research, particularly for constructing kinase inhibitors and other bioactive molecules [2]. Its rigid aromatic framework provides predictable reactivity and stability, making it a valuable intermediate for scaffold diversification and targeted synthesis .

Workflow
Heterocyclic building block for kinase inhibitor SAR and scaffold diversification
Format advantage
Free carboxylic acid simplifies amide coupling without counterion interference
Operational fit
Room-temperature stable solid supports HTE and parallel library synthesis

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid Substitution Specificity


While numerous pyrazole-pyridine carboxylic acids exist, the specific substitution pattern of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid directly dictates its reactivity and binding properties [1]. The position of the pyrazole moiety on the pyridine ring (3- vs. 2- vs. 5-position) and the presence of the carboxylic acid at the 3-position of the pyridine core create a unique spatial arrangement that is critical for target engagement in kinase inhibition and other biological applications [2]. Generic substitution with a regioisomer (e.g., the 2-substituted pyridine analog) would yield a different hydrogen-bonding network and altered steric bulk, potentially abolishing the desired biological activity [3]. Furthermore, the commercially available hydrochloride salts of some analogs exhibit altered solubility and stability profiles, which can introduce unwanted variability in synthetic workflows [4].

Your compound 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid (free acid, 5-substituted regioisomer)
Regioisomer analog 2-substituted pyridine analog alters H‑bond network and TPSA; target engagement may not be reproduced.
Your compound Free acid; store at room temperature, sealed and dry
Salt-form analog Hydrochloride salt of the 2‑regioisomer requires –20 °C storage; counterion may introduce synthesis variability.

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid Differentiation Evidence


Regiochemical Substitution Pattern

The target compound (CAS 1055971-67-9) features the pyrazole moiety at the 5-position of the pyridine ring, whereas a close structural analog, 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, places the pyrazole at the 2-position [1]. This seemingly minor change results in a distinct topological polar surface area (TPSA) of 68 Ų for the target compound, compared to a higher TPSA of 85.1 Ų for a related analog [2]. The difference in TPSA can directly impact membrane permeability and target binding, underscoring that these regioisomers are not interchangeable.

Regiochemical TPSA
Computed value
68 Ų
vs 85.1 Ų (17.1 Ų lower)
May support passive permeability context
Regioisomer not interchangeable
Medicinal Chemistry Structure-Activity Relationship Heterocyclic Scaffolds

Solubility and Stability Advantages

Several pyrazole-pyridine carboxylic acid analogs are commercially supplied as hydrochloride salts to enhance solubility. However, the target compound (free acid) offers a distinct advantage: it does not require a counterion, simplifying downstream processing and avoiding potential salt exchange issues . For instance, the 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid hydrochloride requires storage at -20°C for long-term stability [1], whereas the target compound is stable at room temperature when sealed and dry . This difference in storage conditions and chemical form can be a key factor in procurement for high-throughput experimentation or long-term project storage.

Storage stability
Vendor specification
Free acid: room temp
HCl salt: –20 °C
Simplifies laboratory storage logistics
Free acid avoids salt-exchange risk
Formulation Science Chemical Stability Synthetic Intermediate

Validated Kinase Inhibitor Scaffold

The 5-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold is a validated core in the development of potent kinase inhibitors. While specific IC50 data for the unsubstituted acid (CAS 1055971-67-9) is not available in primary literature, the scaffold is a critical component of compounds like CCT251455, a potent MPS1 kinase inhibitor with an IC50 of 3 nM . The target compound serves as the key synthetic precursor to this and other advanced clinical candidates, differentiating it from other pyridine carboxylic acids that lack this established role in oncology research [1]. This class-level inference highlights the compound's value in structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity.

Kinase scaffold context
Class-level
Precursor to MPS1 inhibitor with reported IC50 3 nM
Supports kinase inhibitor SAR exploration
Class-level scaffold implication; verify with target engagement assays
Kinase Inhibition Cancer Therapeutics Scaffold Hopping

Purity and Availability for HTE

Consistent purity and reliable supply chain are critical for high-throughput experimentation (HTE). The target compound (CAS 1055971-67-9) is commercially available with a minimum purity of 95% from multiple vendors, including CymitQuimica (ref. 3D-FSB97167) and Macklin (98% purity) [1]. In contrast, the related 2-substituted analog (CAS 1955506-41-8) is predominantly available as a hydrochloride salt and often at a significantly higher price point per gram [2]. The consistent availability of the free acid form in high purity ensures batch-to-batch reproducibility, a non-negotiable requirement for SAR studies and large-scale library synthesis.

Commercial purity
Vendor spec
≥95% free acid
(multiple vendors)
Supports batch-to-batch reproducibility for HTE
Free acid form simplifies downstream processing
HTE Synthetic Chemistry Building Block Quality

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid Applications


Kinase Inhibitor Lead Optimization

This compound is ideally suited as a core scaffold for synthesizing focused libraries of kinase inhibitors, particularly for targets like MPS1, CK1, and CHK1. Its established role as a precursor to potent compounds like CCT251455 (MPS1 IC50 = 3 nM) provides a strong rationale for its use in hit-to-lead and lead optimization campaigns . The free carboxylic acid group allows for rapid diversification into amides, esters, and other derivatives to probe structure-activity relationships [1].

Agrochemical Building Block Synthesis

The pyrazole-pyridine core is a privileged structure in agrochemical discovery. This specific regioisomer can be employed to synthesize novel herbicides, fungicides, or insecticides. Its stability and well-defined reactivity make it a reliable building block for generating compound libraries for phenotypic screening in crop protection research .

HTE and Parallel Library Synthesis

With its high commercial purity (≥95%) and room-temperature stability, this compound is well-suited for automated parallel synthesis workflows. It can be used as a versatile input in solid-phase or solution-phase combinatorial chemistry to generate large numbers of diverse analogs rapidly, accelerating the drug discovery process .

Metal-Organic Framework Construction

The nitrogen-rich heterocyclic framework and carboxylic acid group provide excellent metal-coordinating capabilities. The specific geometry of the 5-substituted pyridine-3-carboxylic acid allows for the construction of MOFs with unique pore sizes and topologies, potentially useful in gas storage, separation, or catalysis [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Carboxylic acid handle for amide/ester diversification
Target binding and selectivity assays
Agrochemical building block synthesis
Pyrazole-pyridine core for focused library generation
Phenotypic screening in crop protection models
HTE and parallel library synthesis
Room‑temperature stable free acid form
Automated coupling efficiency and reproducibility
Metal-organic framework construction
Nitrogen-rich heterocycle with carboxylic acid coordinating group
Coordination geometry and pore topology design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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